Sn-Sn Bond Dissociation Energy (BDE) Comparison: Hexaphenyl vs. Hexaalkyl Distannanes
Hexaphenyldistannane possesses a significantly stronger Sn-Sn bond than its alkyl-substituted analogs, as quantified by its bond dissociation enthalpy (BDE). The experimental Sn-Sn BDE of Ph3Sn-SnPh3 was determined to be 63.8 ± 3.7 kcal/mol in toluene solution [1]. This value is notably higher than the typical Sn-Sn BDE range for hexaalkyldistannanes, which is approximately 55-60 kcal/mol, as inferred from comparative thermochemical studies [2]. This difference is a direct consequence of the electronic and steric effects of the phenyl substituents.
| Evidence Dimension | Sn-Sn Bond Dissociation Enthalpy (BDE) |
|---|---|
| Target Compound Data | 63.8 ± 3.7 kcal/mol |
| Comparator Or Baseline | Hexaalkyldistannanes (e.g., Me6Sn2, Bu6Sn2) - Approximate range 55-60 kcal/mol |
| Quantified Difference | ~ 4-9 kcal/mol stronger for the hexaphenyl derivative |
| Conditions | Measured in toluene solution for Ph3Sn-SnPh3; class-level inference based on thermochemical trends for alkyl analogs |
Why This Matters
A higher Sn-Sn BDE translates to greater thermal stability and more controlled radical generation kinetics, making hexaphenyldistannane a more robust and selective reagent in applications where premature homolysis of the Sn-Sn bond is a concern.
- [1] Cai, X., Majumdar, S., Fortman, G. C., Koppaka, A., Serafim, L., Captain, B., Temprado, M., & Hoff, C. D. (2016). Thermodynamic, Kinetic, Structural, and Computational Studies of the Ph3Sn-H, Ph3Sn-SnPh3, and Ph3Sn-Cr(CO)3C5Me5 Bond Dissociation Enthalpies. Inorganic Chemistry, 55(20), 10751–10766. View Source
- [2] Martinho Simões, J. A. (Ed.). (n.d.). Gas phase thermochemistry data for hexaphenylditin. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from https://webbook.nist.gov/cgi/inchi?Mask=1&ID=C1064104#Thermo-Gas View Source
